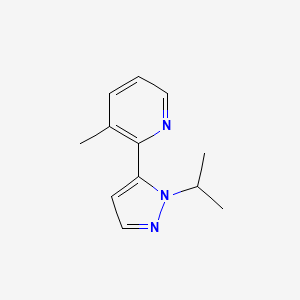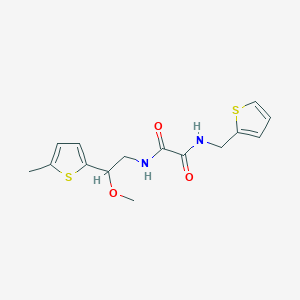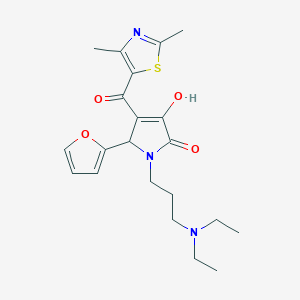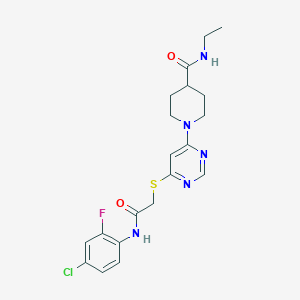![molecular formula C24H25N7O3 B2638982 2-(2-methoxyphenoxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone CAS No. 920178-77-4](/img/structure/B2638982.png)
2-(2-methoxyphenoxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a methoxyphenoxy group, a piperazine ring, and a triazolopyrimidine ring. The presence of these groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The relative orientation of these groups could have a significant impact on the compound’s properties .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures are known to undergo a variety of reactions. For example, triazoles can react with azides in a process known as bioorthogonal chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups. For example, the presence of a piperazine ring could make the compound basic, while the presence of a methoxy group could make it somewhat polar .Scientific Research Applications
- The compound’s unique structure suggests potential as an anticancer agent. Researchers are investigating its ability to inhibit specific pathways involved in cancer cell proliferation and survival. Preliminary studies indicate promising results against certain cancer types, but further investigations are needed .
- Given its piperazine moiety, this compound may interact with central nervous system (CNS) receptors. Scientists are exploring its effects on neurotransmitter systems, receptor binding, and neuroprotective properties. Applications could include treating neurodegenerative diseases or psychiatric disorders .
- Inflammation plays a crucial role in various diseases. Researchers are evaluating whether this compound can modulate inflammatory pathways. Potential applications include developing novel anti-inflammatory drugs for conditions like rheumatoid arthritis or inflammatory bowel disease .
- The compound’s triazolopyrimidine scaffold may impact cardiovascular health. Investigations focus on its effects on blood vessels, platelet aggregation, and cardiac function. Potential applications include managing hypertension or preventing thrombosis .
- The compound’s aromatic rings and heterocyclic moieties suggest potential antimicrobial properties. Researchers are testing its efficacy against bacteria, fungi, and viruses. Applications could range from novel antibiotics to antiviral therapies .
- Scientists are intrigued by the compound’s ability to interact with enzymes. It may serve as a valuable tool in chemical biology studies, aiding in enzyme inhibition assays and drug discovery efforts .
Anticancer Potential
Neuropharmacology and CNS Disorders
Anti-Inflammatory Properties
Cardiovascular Applications
Antimicrobial Activity
Chemical Biology and Enzyme Inhibition
Future Directions
The study of complex organic compounds like this one is a vibrant field of research, with potential applications in medicine, materials science, and other areas. Future research could involve exploring the compound’s properties in more detail, developing methods for its synthesis, and investigating its potential uses .
properties
IUPAC Name |
2-(2-methoxyphenoxy)-1-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N7O3/c1-17-7-9-18(10-8-17)31-24-22(27-28-31)23(25-16-26-24)30-13-11-29(12-14-30)21(32)15-34-20-6-4-3-5-19(20)33-2/h3-10,16H,11-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYFHSFAICVDUEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)COC5=CC=CC=C5OC)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-benzothiazol-2-amine](/img/structure/B2638900.png)
![Tert-butyl 2-(6-bromopyridine-3-carbonyl)-2,8-diazaspiro[3.5]nonane-8-carboxylate](/img/structure/B2638901.png)


![2-[3-(3-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2638907.png)


![[(1-cyanocyclohexyl)carbamoyl]methyl 2,3-dimethyl-1H-indole-5-carboxylate](/img/structure/B2638913.png)
![(Z)-3-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]-2-cyanoprop-2-enamide](/img/structure/B2638914.png)



